N-(2-ethoxyethyl)thiolan-3-amine

Description

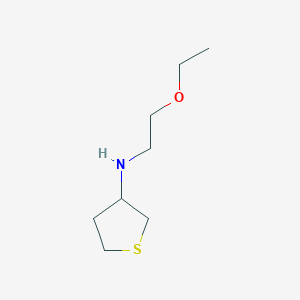

N-(2-ethoxyethyl)thiolan-3-amine is a derivative of thiolan-3-amine, a saturated five-membered ring containing a sulfur atom (tetrahydrothiophene) with an amine group at the 3-position. The compound features a 2-ethoxyethyl substituent (–OCH₂CH₂–) attached to the nitrogen atom.

Properties

IUPAC Name |

N-(2-ethoxyethyl)thiolan-3-amine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H17NOS/c1-2-10-5-4-9-8-3-6-11-7-8/h8-9H,2-7H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OODDTLKILXSVAP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOCCNC1CCSC1 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H17NOS | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

175.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Scientific Research Applications

N-(2-ethoxyethyl)thiolan-3-amine has several scientific research applications:

Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

Biology: Investigated for its potential biological activity, including antimicrobial properties.

Medicine: Explored for its use in drug development and as a potential therapeutic agent.

Industry: Applied in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which N-(2-ethoxyethyl)thiolan-3-amine exerts its effects depends on its specific application. For example, in antimicrobial activity, it may interact with microbial cell membranes, disrupting their integrity. The molecular targets and pathways involved can vary, but often include interactions with enzymes or receptors.

Comparison with Similar Compounds

Structural and Electronic Effects

- Ethoxyethyl vs. Ethoxypropyl : The ethoxyethyl group (–OCH₂CH₂–) in the target compound provides shorter chain length compared to ethoxypropyl (–OCH₂CH₂CH₂–), likely reducing lipophilicity and increasing solubility in polar solvents. This difference may also influence conformational flexibility .

- Aromatic vs. This contrasts with the aliphatic ethoxyethyl group, which lacks such interactions .

Solubility and Physicochemical Behavior

- The ethoxyethyl group likely imparts moderate polarity, balancing solubility in both aqueous and organic media. In contrast, halogenated aryl analogs (e.g., N-(3-chloro-4-fluorophenyl)thiolan-3-amine) are expected to be more lipophilic, favoring nonpolar solvents .

- Aromatic derivatives (e.g., N-[(2-methoxyphenyl)methyl]thiolan-3-amine) may exhibit lower solubility in water due to hydrophobic aryl interactions but enhanced stability in biological membranes .

Biological Activity

N-(2-ethoxyethyl)thiolan-3-amine is a compound that has garnered attention in scientific research for its potential biological activities, particularly in the fields of microbiology and oncology. This article compiles findings from various studies to provide a comprehensive overview of its biological activity, mechanisms of action, and applications.

This compound is characterized by its thiolane structure, which contributes to its reactivity and biological properties. The presence of the ethoxyethyl group is believed to enhance its solubility and bioavailability, making it a suitable candidate for therapeutic applications.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. Preliminary studies have shown that it can disrupt microbial cell membranes, leading to cell lysis. This mechanism may involve the interaction with specific enzymes or receptors within microbial cells, although detailed pathways remain under investigation.

Table 1: Antimicrobial Activity Data

| Microorganism | Minimum Inhibitory Concentration (MIC) | Reference |

|---|---|---|

| Staphylococcus aureus | 32 µg/mL | |

| Escherichia coli | 16 µg/mL | |

| Candida albicans | 64 µg/mL |

Anticancer Properties

In oncology, this compound has been explored for its potential as an anticancer agent. Studies have demonstrated its ability to induce apoptosis in cancer cells by activating caspase pathways, which are crucial for programmed cell death . Additionally, it has been noted to cause cell-cycle arrest in the G2/M phase, indicating a potential mechanism for halting cancer cell proliferation.

Table 2: Anticancer Activity Data

| Cancer Cell Line | IC50 (µM) | Mechanism of Action | Reference |

|---|---|---|---|

| SNB-75 (glioma) | 0.20 | DHFR inhibition | |

| MCF-7 (breast cancer) | 0.28 | Apoptosis induction | |

| HeLa (cervical cancer) | 0.30 | Cell-cycle arrest |

The biological activity of this compound is attributed to its interaction with various molecular targets:

- Cell Membrane Disruption : The compound may integrate into microbial membranes, altering their integrity and leading to cell death.

- Enzyme Inhibition : It has been suggested that this compound can inhibit key enzymes involved in cellular metabolism and proliferation, particularly in cancer cells.

- Signal Transduction Modulation : The compound may influence pathways related to apoptosis and cell cycle regulation through receptor interactions.

Case Studies

Several case studies have highlighted the efficacy of this compound in laboratory settings:

- Study on Antimicrobial Efficacy : A study demonstrated that the compound effectively inhibited the growth of both Gram-positive and Gram-negative bacteria, showcasing a broad spectrum of antimicrobial activity.

- Cancer Cell Line Analysis : In vitro studies on glioma cells revealed that treatment with this compound resulted in significant apoptosis rates compared to untreated controls, suggesting its potential as a therapeutic agent .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.